molecular formula C18H15FN2O3 B2928529 2-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953252-87-4

2-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2928529
CAS RN: 953252-87-4
M. Wt: 326.327
InChI Key: AEHGUDJEMXNCBY-UHFFFAOYSA-N
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Description

“2-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been determined using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis . The Hirshfeld surface plotted over d norm in the range −0.1656 to 1.2318 a.u. is shown in Figure 4 .


Chemical Reactions Analysis

Isoxazole derivatives have been found to undergo a variety of chemical reactions . Allegretti and Ferreira (2013) reported cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

2-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-14-6-4-5-12(9-14)17-10-13(21-24-17)11-20-18(22)15-7-2-3-8-16(15)19/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHGUDJEMXNCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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